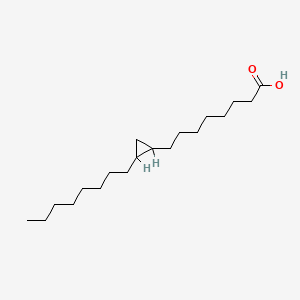

Dihydrosterculic acid

Description

Structure

3D Structure

Properties

CAS No. |

5711-28-4 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

8-(2-octylcyclopropyl)octanoic acid |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |

InChI Key |

PDXZQLDUVAKMBQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1CC1CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC1CC1CCCCCCCC(=O)O |

Synonyms |

9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Dihydrosterculic Acid: A Core Chemical Properties Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid is a cyclopropane-containing fatty acid found in certain plant oils, most notably cottonseed oil, and in some bacteria.[1] Its unique chemical structure, featuring a cyclopropane ring within the fatty acid chain, imparts distinct physical and biological properties. This technical guide provides an in-depth overview of the fundamental chemical properties of dihydrosterculic acid, detailed experimental methodologies for its synthesis and analysis, and a summary of its known biological signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key pathways and workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

Dihydrosterculic acid, systematically named cis-9,10-methyleneoctadecanoic acid, is a saturated fatty acid with a molecular formula of C19H36O2.[2] The presence of the cyclopropane ring introduces a degree of rigidity to the molecule compared to its straight-chain analogue, stearic acid.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C19H36O2 | [2] |

| Molecular Weight | 296.5 g/mol | [2] |

| IUPAC Name | 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid | [2] |

| CAS Number | 5711-28-4 | [2] |

| Melting Point | 39.7-40.5 °C | [3] |

| Boiling Point | 153-154 °C (at 3 Torr) | [3] |

| Density (Predicted) | 0.923 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.78 ± 0.10 | [3] |

| Solubility | Soluble in chloroform, methanol, ethanol, hexane.[1][4] Insoluble in water.[5] | |

| XlogP | 7.2 | [6] |

| Topological Polar Surface Area | 37.3 Ų | [6] |

Experimental Protocols

Synthesis of Dihydrosterculic Acid

Dihydrosterculic acid can be synthesized both biologically and chemically.

Biosynthesis: In plants like cottonseed, dihydrosterculic acid is synthesized from oleic acid.[7][8] The process involves the addition of a methylene group across the double bond of oleic acid. This reaction is catalyzed by the enzyme cyclopropane synthase, with S-adenosyl methionine (SAM) serving as the methylene donor.[7][8]

Chemical Synthesis: A common laboratory synthesis involves the Simmons-Smith reaction or modifications thereof. One reported method utilizes Furukawa's reagent (diethylzinc and diiodomethane).[6]

Illustrative Chemical Synthesis Protocol (Conceptual):

-

Step 1: Protection of the Carboxylic Acid. The carboxylic acid group of oleic acid is first protected, typically by converting it to a methyl or ethyl ester. This prevents the acidic proton from interfering with the cyclopropanation reagent.

-

Step 2: Cyclopropanation. The protected oleic acid is then reacted with a cyclopropanating agent. In the case of the Simmons-Smith reaction, a zinc-copper couple and diiodomethane are used. Alternatively, diethylzinc and diiodomethane (Furukawa's reagent) can be employed for a more reactive system. The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane.

-

Step 3: Deprotection. Following the formation of the cyclopropane ring, the protecting group on the carboxylic acid is removed. For an ester, this is typically achieved by hydrolysis using a base (saponification) followed by acidification to yield the free fatty acid.

-

Step 4: Purification. The final product, dihydrosterculic acid, is then purified from the reaction mixture using techniques such as column chromatography or recrystallization.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the identification and quantification of dihydrosterculic acid.

-

Sample Preparation and Derivatization: For GC analysis, the carboxylic acid group of dihydrosterculic acid must be derivatized to increase its volatility. A common method is methylation to form the fatty acid methyl ester (FAME). This can be achieved by heating the sample with a solution of HCl in methanol.[3] An alternative is base-catalyzed transesterification using a methanolic potassium hydroxide solution for lipid extracts.[3]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. An apolar column is often used for the separation of fatty acid methyl esters.[3] The oven temperature is programmed to ramp up, allowing for the separation of different fatty acids based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The mass spectrum of dihydrosterculic acid methyl ester will show a characteristic fragmentation pattern, allowing for its unambiguous identification.

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC provides an alternative method for the analysis of dihydrosterculic acid, particularly for samples that are not suitable for GC or when derivatization is to be avoided.

-

Sample Preparation and Derivatization: For enhanced detection, especially with UV or fluorescence detectors, dihydrosterculic acid can be derivatized to form a chromophoric or fluorophoric ester. A common derivatizing agent is 2-bromoacetophenone, which forms a phenacyl ester.[9]

-

HPLC Separation: The derivatized or underivatized sample is injected onto an HPLC system. A reversed-phase C18 column is typically used for the separation of fatty acids.[10][11] A gradient elution with a mixture of solvents, such as acetonitrile and water, is often employed to achieve good separation of a complex mixture of fatty acids.[10]

-

Detection: Detection can be achieved using a UV detector if the fatty acid has been derivatized with a UV-active tag.[10] For underivatized fatty acids, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[12]

Signaling Pathways and Biological Activity

Dihydrosterculic acid is not merely a structural component of lipids but also exhibits biological activity, primarily through its influence on nuclear receptors and its role as a precursor to another bioactive fatty acid.

Activation of PPARα Signaling

Studies have shown that dihydrosterculic acid can induce the expression of peroxisome proliferator-activated receptor alpha (PPARα) and its target genes.[2][13] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly in promoting fatty acid oxidation.[14][15] The activation of PPARα by dihydrosterculic acid leads to an increase in the expression of genes involved in fatty acid uptake and beta-oxidation, ultimately resulting in increased energy expenditure.[2]

Precursor to Sterculic Acid and Inhibition of Stearoyl-CoA Desaturase

Dihydrosterculic acid is the direct biosynthetic precursor to sterculic acid.[7][8] This conversion involves the introduction of a double bond into the cyclopropane ring by a desaturase enzyme.[7] Sterculic acid is a known potent inhibitor of the enzyme stearoyl-CoA desaturase (SCD).[1][16] SCD is a key enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids.[16] By extension, the presence of dihydrosterculic acid can lead to the production of an SCD inhibitor, thereby indirectly influencing the cellular balance of saturated and monounsaturated fatty acids.

Experimental Workflow for Analysis

A typical workflow for the analysis of dihydrosterculic acid from a biological matrix involves several key steps, from extraction to final data analysis.

Conclusion

Dihydrosterculic acid possesses a unique set of chemical and physical properties conferred by its cyclopropane ring. Its biological activities, particularly its role in activating PPARα signaling and as a precursor to the SCD inhibitor sterculic acid, make it a molecule of significant interest for researchers in nutrition, biochemistry, and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this intriguing fatty acid, enabling further exploration of its physiological roles and therapeutic potential.

References

- 1. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cerealsgrains.org [cerealsgrains.org]

- 9. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 10. hplc.eu [hplc.eu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Unveiling Dihydrosterculic Acid: A Technical Guide to Its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dihydrosterculic acid, a cyclopropane fatty acid with emerging biological and therapeutic interest. This document details its natural occurrences, presents quantitative data, outlines detailed experimental protocols for its extraction and analysis, and illustrates its key signaling pathways.

Natural Abundance of Dihydrosterculic Acid

Dihydrosterculic acid is found in significant quantities in the seed oils of various plants, particularly within the orders Malvales and Sapindales. While present in several species, its concentration varies considerably. The following table summarizes the reported quantitative data for dihydrosterculic acid in notable natural sources.

| Natural Source | Plant Species | Family | Dihydrosterculic Acid Content | Reference(s) |

| Lychee Seed Oil | Litchi chinensis | Sapindaceae | 41% of total fatty acids | [1][2][3] |

| Longan Seed Oil | Euphoria longana | Sapindaceae | 17.4% of total fatty acids | [4] |

| Cottonseed Oil | Gossypium hirsutum | Malvaceae | Present, but quantitative data in oil is variable. Cottonseed meal contains 30-51 µg/g. | [5][6][7][8] |

| Java Olive Seed Oil | Sterculia foetida | Malvaceae | Present, identified as a component. | [9][10] |

Biosynthesis of Dihydrosterculic Acid

Dihydrosterculic acid is synthesized in plants from oleic acid. The key step in its biosynthesis is the addition of a methylene bridge across the double bond of oleic acid. This reaction is catalyzed by a cyclopropane fatty acid synthase, which utilizes S-adenosylmethionine (SAM) as the methylene donor.

Caption: Biosynthetic pathway of dihydrosterculic acid from oleic acid.

Experimental Protocols

Extraction of Dihydrosterculic Acid from Plant Seeds

This protocol describes a general method for the extraction of total lipids, including dihydrosterculic acid, from plant seed material.

Materials:

-

Dried plant seeds (e.g., Litchi chinensis, Euphoria longana)

-

Grinder or mill

-

Soxhlet extractor

-

Hexane or petroleum ether

-

Rotary evaporator

-

Nitrogen gas

Procedure:

-

Grind the dried plant seeds into a fine powder.

-

Accurately weigh the ground seed material and place it in a porous thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with hexane or petroleum ether.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble.

-

Continue the extraction for 6-8 hours.

-

After extraction, cool the apparatus and remove the distilling flask containing the lipid extract.

-

Concentrate the extract by removing the solvent using a rotary evaporator at a temperature below 40°C.

-

Dry the resulting oil under a gentle stream of nitrogen gas to remove any residual solvent.

-

Store the extracted oil at -20°C until further analysis.

Quantification of Dihydrosterculic Acid by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of dihydrosterculic acid in extracted oils.[5][6][7][8]

Materials:

-

Extracted seed oil

-

Internal standard (e.g., a synthetic cyclopropane fatty acid not present in the sample)

-

Saponification reagent (e.g., 0.5 M methanolic KOH)

-

Derivatization reagent (e.g., 2-bromoacetophenone)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Acetonitrile

-

Water

Procedure:

-

Saponification:

-

Accurately weigh a known amount of the extracted oil into a vial.

-

Add a known amount of the internal standard.

-

Add the saponification reagent and heat at 60-70°C for 1 hour to hydrolyze the triglycerides into free fatty acids.

-

Cool the mixture and acidify with a suitable acid (e.g., HCl) to protonate the fatty acids.

-

Extract the free fatty acids with hexane.

-

-

Derivatization:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Add the derivatization reagent (2-bromoacetophenone) and a catalyst (e.g., a crown ether) in acetonitrile.

-

Heat the mixture at 80°C for 30 minutes to form the phenacyl esters of the fatty acids, which are UV-active.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Perform a gradient elution using a mobile phase of acetonitrile and water.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

Identify the dihydrosterculic acid peak based on its retention time compared to a standard.

-

Quantify the amount of dihydrosterculic acid by comparing its peak area to that of the internal standard and a calibration curve prepared with a pure dihydrosterculic acid standard.

-

Caption: Workflow for the quantification of dihydrosterculic acid using HPLC.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural identification of dihydrosterculic acid.[11][12][13]

Materials:

-

Purified dihydrosterculic acid (or its methyl ester)

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the purified sample in CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra.

-

¹H NMR Spectral Features:

-

Characteristic signals for the cyclopropane ring protons appear in the upfield region, typically between -0.3 and 0.7 ppm. The methylene protons of the cyclopropane ring often show distinct signals due to their diastereotopic nature.[11][12]

-

The methine protons of the cyclopropane ring resonate at approximately 0.6-0.7 ppm.[12]

-

Other signals corresponding to the long aliphatic chain will be present in the typical regions for methylene and methyl protons.

-

-

¹³C NMR Spectral Features:

-

The cyclopropane ring carbons will have characteristic chemical shifts in the range of approximately 10-20 ppm.

-

The carboxyl carbon will appear downfield, around 180 ppm.

-

The remaining aliphatic carbons will resonate in the 14-35 ppm range.

-

-

Two-dimensional NMR experiments, such as COSY and HSQC, can be used to confirm the connectivity and assignments of all protons and carbons in the molecule.

Biological Signaling Pathways

Dihydrosterculic acid has been shown to modulate key metabolic signaling pathways, primarily through its interaction with peroxisome proliferator-activated receptors (PPARs) and its inhibition of stearoyl-CoA desaturase (SCD).

Activation of PPARα Signaling

Dihydrosterculic acid acts as a ligand for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and fatty acid oxidation.[14][15][16]

Caption: Dihydrosterculic acid-mediated activation of the PPARα signaling pathway.

Inhibition of Stearoyl-CoA Desaturase (SCD)

Dihydrosterculic acid is a known inhibitor of stearoyl-CoA desaturase, an enzyme responsible for the conversion of saturated fatty acids to monounsaturated fatty acids.[17][18][19][20][21] This inhibition alters the cellular lipid profile and can have significant downstream effects on membrane fluidity and signaling.

Caption: Inhibition of stearoyl-CoA desaturase (SCD) by dihydrosterculic acid.

This technical guide provides a foundational understanding of dihydrosterculic acid for researchers and professionals. The presented data and protocols offer a starting point for further investigation into the natural distribution, analytical chemistry, and therapeutic potential of this unique fatty acid.

References

- 1. Litchi sinensis seed oil: a source of dihydrosterculic acid and cis-9,10-methylenehexadecanoic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. PlantFAdb: Litchi sinensis Seed Oil: A Source of Dihydrosterculic Acid and cis-9,10-Methylenehexadecanoic Acid . Litchi sinensis Seed Oil: A Source of Dihydrosterculic Acid and cis-9,10-Methylenehexadecanoic Acid MARCEL S. F. LIE KEN JIE and M. F. CHA Journal of the Chemical Society, Chemical Communications (1977) ? 78 [fatplants.net]

- 3. Litchi sinensis seed oil: a source of dihydrosterculic acid and cis-9,10-methylenehexadecanoic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. PlantFAdb: Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil. Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil Kleiman, R.; Earle, F. R.; Wolff, I. A. Lipids (1969) 4 317-320 [fatplants.net]

- 5. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

- 12. NMR characterization of dihydrosterculic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A 2H-NMR analysis of dihydrosterculoyl-containing lipids in model membranes: structural effects of a cyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Technical Guide: Dihydrosterculic Acid in Dimocarpus longan (Longan) Seed Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the presence, analysis, and biochemical context of dihydrosterculic acid (9,10-methyleneoctadecanoic acid) in the seed oil of Dimocarpus longan (longan). Historically referenced under the synonym Euphoria longana, the seed oil of this fruit has been identified as a significant source of cyclopropane fatty acids (CPFAs), with dihydrosterculic acid being a major component in some analyses. This document consolidates available quantitative data, details the requisite experimental protocols for extraction and analysis, and presents key biochemical and analytical pathways through structured diagrams. It aims to serve as a foundational resource for researchers in lipid chemistry, natural product science, and drug development exploring the applications of CPFAs from the Sapindaceae family.

Introduction: Cyclopropane Fatty Acids and Dimocarpus longan

Cyclopropane fatty acids (CPFAs) are a unique class of lipids characterized by a three-carbon ring within the acyl chain. While not common in most plant families, they are notably present in the seed oils of species within the Malvaceae, Sterculiaceae, and Sapindaceae families.[1] Dihydrosterculic acid is a saturated CPFA derived from oleic acid. Its presence in biological systems is of significant interest due to the unique chemical properties conferred by the cyclopropane ring and its potential physiological effects.

The longan (Dimocarpus longan), a fruit-bearing tree in the Sapindaceae family, is closely related to the lychee (Litchi chinensis), whose seed oil is known to contain nearly 40% CPFAs.[2][3] Seminal research from 1969, using the botanical synonym Euphoria longana, identified dihydrosterculic acid as a major constituent of longan seed oil, comprising a substantial percentage of the total fatty acid profile.[4] However, more recent analyses have not consistently reported its presence, indicating potential variability based on cultivar, geographical origin, or analytical methodology. This guide addresses these findings to provide a balanced and technically detailed perspective.

Quantitative Analysis of Fatty Acid Composition

The fatty acid composition of Dimocarpus longan seed oil has been subject to analysis in various studies, with notable differences in the reported prevalence of dihydrosterculic acid. The data from two key studies are summarized below for comparison.

Table 1: Fatty Acid Composition (%) of Dimocarpus longan Seed Oil from a 1969 Study

(Analysis based on TLC, IR, GLC, NMR, and Mass Spectroscopy)

| Fatty Acid | Notation | Percentage (%) |

| Palmitic Acid | 16:0 | 19.0 |

| Stearic Acid | 18:0 | 7.0 |

| Arachidic Acid | 20:0 | 4.0 |

| Oleic Acid | 18:1 | 36.0 |

| Linoleic Acid | 18:2 | 6.0 |

| Linolenic Acid | 18:3 | 5.0 |

| Dihydrosterculic Acid | 19:Δ | 17.4 |

| Source: Kleiman, R.; Earle, F. R.; Wolff, I. A. (1969). Lipids.[4] |

Table 2: Fatty Acid Composition (%) of Dimocarpus longan Seed Oil from a Recent Study

(Analysis based on Gas Chromatography-Mass Spectrometry after Supercritical CO₂ Extraction)

| Fatty Acid | Notation | Percentage (%) |

| Palmitic Acid | 16:0 | 20.45 |

| Oleic Acid | 18:1 | 43.07 |

| Note: This study identified 22 compounds in total, with oleic and palmitic acids being the major constituents. Dihydrosterculic acid was not reported as a component.[5] |

The discrepancy between these findings highlights the need for further research using modern, high-resolution analytical techniques on well-documented longan cultivars to definitively characterize the CPFA content.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the extraction and analysis of dihydrosterculic acid and other fatty acids from Dimocarpus longan seeds, based on established methodologies.

Protocol 1: Seed Oil Extraction

This protocol describes a standard laboratory method for oil extraction using a solvent.

-

Sample Preparation: Obtain mature Dimocarpus longan seeds. Wash thoroughly to remove any remaining fruit pulp and allow them to air-dry completely.

-

Grinding: Grind the dried seeds into a fine powder using a high-speed blender or a cryogenic mill to increase the surface area for efficient extraction.

-

Soxhlet Extraction:

-

Place approximately 20-30 g of the powdered seed material into a cellulose extraction thimble.

-

Place the thimble into the main chamber of a Soxhlet extractor.

-

Fill a round-bottom flask with n-hexane (or petroleum ether) to approximately two-thirds of its volume and connect it to the Soxhlet apparatus.

-

Connect a condenser to the top of the extractor.

-

Heat the solvent in the flask to its boiling point using a heating mantle. Allow the extraction to proceed for 6-8 hours, cycling the solvent through the seed powder.

-

-

Solvent Removal: After extraction, remove the solvent from the oil using a rotary evaporator under reduced pressure at 40°C.

-

Oil Recovery: The remaining liquid in the flask is the crude seed oil. Weigh the recovered oil to calculate the extraction yield and store it under nitrogen at -20°C for further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, triglycerides in the oil must be transesterified into their corresponding FAMEs.

-

Reaction Setup:

-

Weigh approximately 50 mg of the extracted longan seed oil into a screw-cap glass tube.

-

Add 2 mL of n-hexane to dissolve the oil.

-

Add 1 mL of 0.5 M sodium methoxide in methanol. This solution acts as the catalyst for transesterification.

-

-

Reaction:

-

Seal the tube tightly and vortex for 2 minutes at room temperature.

-

Allow the mixture to stand for 10-15 minutes until the layers separate. The upper hexane layer contains the FAMEs.

-

-

Washing and Neutralization:

-

Add 2 mL of a saturated NaCl solution to the tube to wash the FAMEs layer and aid in phase separation.

-

Vortex briefly and centrifuge at low speed (e.g., 1000 x g) for 5 minutes.

-

-

Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial using a Pasteur pipette.

-

Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

Final Preparation: The FAMEs solution is now ready for GC-MS analysis. Dilute with hexane as necessary to achieve a final concentration of approximately 1 mg/mL.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the prepared FAMEs to identify and quantify the fatty acid profile.

-

Instrumentation:

-

Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A polar capillary column suitable for FAME separation, such as a DB-WAX or a biscyanopropyl column (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 10°C/min.

-

Ramp 2: Increase to 240°C at a rate of 5°C/min.

-

Final hold: Hold at 240°C for 15 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Data Analysis:

-

Identification: Identify FAMEs by comparing their retention times with those of authentic standards (e.g., FAME mix C4-C24) and by matching their mass spectra against a library (e.g., NIST/Wiley). The mass spectrum of dihydrosterculate methyl ester will show a characteristic fragmentation pattern, including a prominent ion resulting from the cleavage of the cyclopropane ring.

-

Quantification: Calculate the relative percentage of each fatty acid by integrating the peak areas from the FID chromatogram.

-

Visualizations: Pathways and Workflows

Biosynthesis of Dihydrosterculic Acid

Dihydrosterculic acid is biosynthesized from the unsaturated fatty acid, oleic acid. The cyclopropane ring is formed via the addition of a methylene group across the double bond, with S-adenosyl methionine (SAM) acting as the methylene donor.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]

- 3. Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PlantFAdb: Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil. Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil Kleiman, R.; Earle, F. R.; Wolff, I. A. Lipids (1969) 4 317-320 [fatplants.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Dihydrosterculic Acid vs. Sterculic Acid: A Structural and Methodological Comparison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and analytical methodologies for dihydrosterculic acid and sterculic acid. Both are cyclopropane-containing fatty acids of significant interest in biochemical and pharmaceutical research. This document details their structural distinctions, summarizes key quantitative data, and outlines experimental protocols for their analysis, providing a valuable resource for professionals in drug development and scientific research.

Core Structural Differences

The fundamental distinction between dihydrosterculic acid and sterculic acid lies in the saturation of the cyclopropane ring. Dihydrosterculic acid possesses a saturated cyclopropane ring, whereas sterculic acid contains a double bond within its cyclopropene ring, making it a more strained and reactive molecule.[1]

Physicochemical Properties

The structural difference between the two fatty acids influences their physical and chemical properties. The presence of the double bond in the highly strained cyclopropene ring of sterculic acid contributes to its lower melting point compared to its saturated counterpart, dihydrosterculic acid.

| Property | Dihydrosterculic Acid | Sterculic Acid |

| Molecular Formula | C₁₉H₃₆O₂[2] | C₁₉H₃₄O₂[3] |

| Molar Mass | 296.49 g/mol [4] | 294.47 g/mol [3] |

| Appearance | Solid[1][5] | Liquid at room temperature[6] |

| Melting Point | Data not readily available (expected to be higher than sterculic acid) | 19 °C[7] |

| Boiling Point | Data not readily available | 418.7±24.0 °C (Predicted)[7] |

| Solubility | Soluble in chloroform, methanol, ethanol, hexane[1][5] | Soluble in chloroform, ether, hexane, methanol[6][7] |

Biosynthesis of Sterculic Acid

Sterculic acid is biosynthesized from oleic acid. The process involves the addition of a methylene group from S-adenosyl methionine (SAM) to the double bond of oleic acid to form dihydrosterculic acid, which is then desaturated to yield sterculic acid.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of dihydrosterculic and sterculic acids.

1. Sample Preparation and Derivatization:

-

Lipid Extraction: Extract total lipids from the sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Saponification: Saponify the lipid extract with a methanolic solution of potassium hydroxide to release the free fatty acids.

-

Methylation: Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent like boron trifluoride in methanol. This step is crucial for increasing the volatility of the fatty acids for GC analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Utilize a GC system equipped with a capillary column suitable for FAMEs analysis (e.g., a polar column like a BPX70).

-

Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 240°C) to ensure the separation of different FAMEs.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectra of the FAMEs will show characteristic fragmentation patterns that allow for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about the cyclopropane and cyclopropene rings.

1. Sample Preparation:

-

Dissolve the purified fatty acid (or its methyl ester) in a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

The concentration of the sample should be optimized for the specific NMR instrument being used.

2. NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: The proton NMR spectrum of dihydrosterculic acid will show characteristic signals for the cyclopropane protons at approximately -0.3 ppm and 0.6 ppm. The olefinic protons of the cyclopropene ring in sterculic acid will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton, with the cyclopropane and cyclopropene carbons having unique chemical shifts.

-

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further elucidate the structure and assign the proton and carbon signals.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Dihydrosterculic acid | C19H36O2 | CID 21677595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dihydrosterculic acid CAS#: 5711-28-4 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. plantaedb.com [plantaedb.com]

- 6. CAS 3971-54-8: (+/-)-cis-9,10-methyleneoctadecanoic*acid m… [cymitquimica.com]

- 7. scbt.com [scbt.com]

The Role of Dihydrosterculic Acid in Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosterculic acid (DHSA), a cyclopropane fatty acid (CFA), is a significant component of the cell membrane in many bacterial species. Its presence is not constitutive but rather a dynamic adaptation to environmental cues, particularly stress. This technical guide provides an in-depth analysis of the biosynthesis, regulation, and functional role of DHSA in bacterial membranes. We will explore its impact on membrane fluidity, permeability, and resistance to environmental stressors, with a focus on quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers investigating bacterial membrane physiology and for professionals in drug development targeting novel antibacterial pathways.

Introduction: The Dynamic Bacterial Membrane and the Role of Cyclopropane Fatty Acids

The bacterial cell membrane is a fluid and dynamic barrier, crucial for cellular integrity, nutrient transport, and energy transduction. Its composition, particularly the fatty acid profile of its phospholipids, is meticulously regulated to adapt to changing environmental conditions. Cyclopropane fatty acids (CFAs), including dihydrosterculic acid, are key players in this adaptive response.

DHSA is formed by the post-synthetic modification of unsaturated fatty acid chains already incorporated into the membrane phospholipids. This conversion is catalyzed by the enzyme cyclopropane fatty acid synthase (CFA synthase), encoded by the cfa gene. The presence of the cyclopropane ring introduces a kink in the fatty acid chain, altering the packing of phospholipids and consequently modifying the biophysical properties of the membrane. This modification is particularly prevalent as bacterial cultures enter the stationary phase or encounter stressful conditions such as low pH, high osmolarity, and the presence of antimicrobial agents.

Biosynthesis of Dihydrosterculic Acid

The synthesis of DHSA is a direct modification of existing unsaturated fatty acids within the bacterial membrane. The precursor for DHSA is typically oleic acid (18:1).

The core reaction is as follows:

-

Substrate: An unsaturated fatty acid (e.g., oleic acid) within a phospholipid molecule.

-

Enzyme: Cyclopropane fatty acid synthase (CFA synthase).

-

Methyl Donor: S-adenosyl-L-methionine (SAM).

-

Product: The corresponding cyclopropane fatty acid (e.g., dihydrosterculic acid) within the phospholipid and S-adenosyl-L-homocysteine.

This enzymatic reaction is notable as it occurs on fully assembled phospholipids within the membrane bilayer, highlighting a unique mechanism of in-situ lipid modification.

Regulation of Dihydrosterculic Acid Synthesis

The expression of the cfa gene, and thus the synthesis of DHSA, is tightly regulated in response to various signals, primarily those associated with stress and the transition to stationary phase. This regulation occurs at the transcriptional level and involves a complex interplay of regulatory proteins and small RNAs.

A key regulator is the alternative sigma factor RpoS (σS) , which is activated during the stationary phase and under various stress conditions. RpoS directly promotes the transcription of the cfa gene. Furthermore, a small RNA, RydC , has been shown to stabilize the cfa mRNA, leading to increased translation and higher levels of CFA synthase. The expression and activity of these regulators are in turn influenced by other factors, creating a nuanced regulatory network that fine-tunes the level of DHSA in the membrane in response to specific environmental challenges.

Quantitative Impact of Dihydrosterculic Acid on Bacterial Membrane Properties

The incorporation of DHSA into the bacterial membrane has profound effects on its biophysical properties. These changes are crucial for bacterial survival under stress.

Membrane Fluidity

DHSA modulates membrane fluidity. The cyclopropane ring introduces a rigid kink in the acyl chain, which disrupts the ordered packing of phospholipids. This can lead to an increase in membrane fluidity, particularly at low temperatures, which helps to counteract the cold-induced decrease in fluidity. However, under other conditions, the increased order of the acyl chains around the cyclopropane ring can lead to a decrease in fluidity.

| Parameter | Bacterium | Condition | Wild-Type | CFA-Deficient Mutant | Reference |

| Laurdan Generalized Polarization (GP) | Pseudomonas aeruginosa | Stationary Phase | 0.43 ± 0.03 | 0.37 ± 0.02 | (FAME analysis suggests a similar fractional abundance of saturated fatty acids in both strains) |

Note: A lower Laurdan GP value indicates higher membrane fluidity.

Membrane Permeability

A key role of DHSA is to decrease the permeability of the bacterial membrane, particularly to protons. This is a critical adaptation for survival in acidic environments. By reducing the influx of protons, bacteria can maintain a more stable internal pH.

| Parameter | Bacterium | Condition | Wild-Type | CFA-Deficient Mutant | Reference |

| Net H+ Influx (nmol m-2 s-1) | Escherichia coli | Exposure to pH 4 for 16h | ~10 | ~20 | [1] |

Resistance to Environmental Stress

The alterations in membrane properties conferred by DHSA translate into increased resistance to various environmental stresses. The most well-documented is acid stress resistance.

| Stress Condition | Bacterium | Survival Rate (Wild-Type) | Survival Rate (CFA-Deficient Mutant) | Reference |

| Acid Shock (pH 3.0 for 2 hours) | Escherichia coli | ~10-2 | ~10-5 | [2] |

| Repeated Freeze-Thaw Cycles | Escherichia coli | Higher | Lower | [3][4] |

Experimental Protocols

A comprehensive understanding of the role of DHSA in bacterial membranes requires a combination of genetic, biochemical, and biophysical techniques.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the fatty acid profile of bacterial membranes.

-

Cell Culture and Harvesting: Grow bacterial cultures (wild-type and cfa mutant) to the desired growth phase (e.g., stationary phase). Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS) to remove residual media.

-

Lipid Extraction: Extract total lipids from the cell pellet using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

-

Saponification and Methylation: Saponify the lipid extract using a strong base (e.g., NaOH in methanol) to release the fatty acids from the phospholipids. Convert the fatty acids to their volatile fatty acid methyl esters (FAMEs) using a methylating agent (e.g., BF3 in methanol).

-

Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).

-

GC-MS Analysis: Inject the FAMEs onto a GC-MS system. The fatty acids are separated based on their boiling points and chain lengths on the GC column and are subsequently identified and quantified by the mass spectrometer.

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that reports on the polarity of its environment within the membrane, which is related to membrane fluidity.

-

Cell Preparation: Grow and harvest bacterial cells as described above. Resuspend the cells in a suitable buffer.

-

Laurdan Staining: Add Laurdan to the cell suspension and incubate to allow the probe to incorporate into the cell membranes.

-

Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths (typically 440 nm and 490 nm) with an excitation wavelength of 350 nm using a fluorescence spectrophotometer or a plate reader.

-

GP Calculation: Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A decrease in the GP value corresponds to an increase in membrane fluidity.

Assessment of Membrane Permeability to Protons

This protocol uses a proton-sensitive electrode to measure the influx of protons across the bacterial membrane.

-

Cell Preparation: Prepare a dense suspension of washed bacterial cells in a low-buffering capacity medium.

-

Electrode Setup: Place the cell suspension in a stirred, temperature-controlled chamber equipped with a pH electrode.

-

Acid Pulse: Induce a rapid decrease in the external pH by adding a small volume of a strong acid (e.g., HCl).

-

Monitoring pH change: Record the change in the external pH over time. The rate of pH increase reflects the influx of protons into the cells. Compare the rates between wild-type and cfa mutant strains.

Implications for Drug Development

The biosynthesis and regulatory pathways of DHSA present potential targets for the development of novel antimicrobial agents.

-

Inhibition of CFA Synthase: Targeting CFA synthase could sensitize bacteria to acidic environments, such as those found in the phagolysosome of immune cells, potentially enhancing the efficacy of the host immune response.

-

Disruption of Regulatory Networks: Interfering with the regulatory pathways that control cfa expression could prevent bacteria from adapting to stress, making them more susceptible to other antimicrobial treatments.

The development of small molecule inhibitors of CFA synthase or compounds that disrupt the interaction of regulatory elements with the cfa gene could represent a novel strategy to combat bacterial infections, particularly those involving persistent or slow-growing bacteria.

Conclusion

Dihydrosterculic acid and other cyclopropane fatty acids are critical components of the bacterial membrane's adaptive response to stress. Their synthesis is tightly regulated and results in significant alterations to the biophysical properties of the membrane, including fluidity and permeability. A thorough understanding of the role of DHSA, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for advancing our knowledge of bacterial physiology and for the development of next-generation antimicrobial therapies. The intricate interplay between membrane composition, environmental stress, and bacterial survival underscores the importance of this unique class of fatty acids in the bacterial world.

References

- 1. Cyclopropane fatty acids improve Escherichia coli survival in acidified minimal media by reducing membrane permeability to H+ and enhanced ability to extrude H+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Escherichia coli mutants completely defective in synthesis of cyclopropane fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Escherichia coli mutants completely defective in synthesis of cyclopropane fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrosterculic Acid in Trypanosomatid Flagellates: A Technical Guide on its Biosynthesis, Function, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosomatid flagellates, a diverse group of protozoan parasites including the causative agents of leishmaniasis (Leishmania spp.), Chagas disease (Trypanosoma cruzi), and African sleeping sickness (Trypanosoma brucei), exhibit unique biochemical pathways that are of significant interest for the development of novel chemotherapeutics.[1][2][3] One such peculiarity is the presence of dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), a cyclopropane fatty acid (CFA), in the lipids of several trypanosomatid genera.[4] This fatty acid is notably absent in their mammalian hosts, presenting a potentially selective target for therapeutic intervention.

This technical guide provides a comprehensive overview of the current knowledge on dihydrosterculic acid in trypanosomatids. It covers its biosynthesis, distribution, physiological role, and potential as a drug target, supplemented with detailed experimental protocols for its analysis and visualization of key pathways.

Biosynthesis of Dihydrosterculic Acid

The synthesis of dihydrosterculic acid in trypanosomatids is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS).[5][6] This enzyme facilitates the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the cis-double bond of an unsaturated fatty acyl chain, typically oleic acid, already incorporated into a phospholipid.[6] In Leishmania, the primary substrate for this modification is plasmenylethanolamine or phosphatidylethanolamine.[4]

The overall reaction is as follows:

Unsaturated fatty acyl group (in phospholipid) + S-adenosyl-L-methionine (SAM) → Cyclopropane fatty acyl group (in phospholipid) + S-adenosyl-L-homocysteine (SAH)

S-adenosyl-L-methionine is a crucial metabolite in trypanosomatids, serving as a methyl group donor in numerous transmethylation reactions, including the synthesis of dihydrosterculic acid.[7][8] The metabolism of SAM is an active area of research in these parasites, with enzymes like methionine adenosyltransferase playing a key role in its production.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Lipid and fatty acid metabolism in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cyclopropane fatty acid of trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]

- 6. Cyclopropane fatty acid synthesis affects cell shape and acid resistance in Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uptake and metabolism of S-adenosyl-L-methionine by Leishmania mexicana and Leishmania braziliensis promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-adenosylmethionine synthesis in Leishmania infantum promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leishmania donovani: proteasome-mediated down-regulation of methionine adenosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of cis-9,10-Methyleneoctadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid, is a cyclopropane-containing fatty acid found in a variety of natural sources, including certain bacteria, plants of the order Malvales, and cottonseed oil. Its discovery is historically linked to the broader exploration of cyclopropane fatty acids, such as lactobacillic acid, in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and physicochemical properties of cis-9,10-Methyleneoctadecanoic acid. It details the experimental protocols for its isolation and characterization and explores its emerging role in metabolic signaling pathways, offering insights for researchers in lipid biology and drug development.

Discovery and Historical Context

The discovery of cis-9,10-Methyleneoctadecanoic acid is rooted in the initial investigations into unusual fatty acids containing a cyclopropane ring. While the cyclopropene analogue, sterculic acid, was isolated from the seed oil of Sterculia foetida by J.R. Nunn in 1952, the saturated cyclopropane fatty acids were also being identified in various organisms. The foundational work on lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) in Lactobacillus arabinosus by Klaus Hofmann and his colleagues in the early 1950s laid the groundwork for understanding the structure and biosynthesis of this class of fatty acids.

cis-9,10-Methyleneoctadecanoic acid was subsequently identified as the biosynthetic precursor to sterculic acid. It is formed through the addition of a methylene group across the cis-double bond of oleic acid. Its presence has been confirmed in various natural sources, including the seed oil of Litchi chinensis, where it is a major component, and at lower levels in cottonseed oil.

Physicochemical and Spectroscopic Data

The structural and physical properties of cis-9,10-Methyleneoctadecanoic acid have been well-characterized.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆O₂ | PubChem |

| Molecular Weight | 296.49 g/mol | PubChem |

| CAS Number | 4675-61-0 | Matreya LLC |

| Melting Point | 39.7-40.5 °C | ChemicalBook |

| Boiling Point | 153-154 °C at 3 Torr | ChemicalBook |

| Appearance | Solid | Matreya LLC |

| Solubility | Soluble in chloroform, methanol, ethanol, hexane | Matreya LLC |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data:

¹H and ¹³C NMR are crucial for the structural elucidation of cis-9,10-Methyleneoctadecanoic acid, with the cyclopropane ring protons showing characteristic upfield shifts.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~ -0.30 | Methylene proton of cyclopropane ring (cis) |

| ~ 0.60 | Methylene proton of cyclopropane ring (trans) | |

| ~ 0.68 | Methine protons of cyclopropane ring | |

| ¹³C NMR | ~ 10.8 | Methylene carbon of cyclopropane ring |

| ~ 15.8 | Methine carbons of cyclopropane ring |

Biosynthesis

The biosynthesis of cis-9,10-Methyleneoctadecanoic acid involves the enzymatic transfer of a methylene group from S-adenosylmethionine (SAM) to the 9,10-double bond of oleic acid, which is typically esterified to a phospholipid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase.

Biosynthesis of cis-9,10-Methyleneoctadecanoic Acid.

Experimental Protocols

Isolation from Cottonseed Oil

This protocol is adapted from methods for the analysis of cyclopropenoid fatty acids in cottonseed oil.

1. Oil Extraction:

-

Grind whole cottonseed (10-15 g) using a mortar and pestle.

-

Perform a Soxhlet extraction with petroleum ether (75 mL) for 6 hours to extract the crude oil.[1]

-

Remove the solvent using a rotary evaporator until a constant weight of the oil is achieved.

2. Saponification:

-

Weigh approximately 30 mg of the extracted cottonseed oil into a 15-mL test tube.

-

Add 1 mL of hexane containing a known amount of an internal standard (e.g., tridecanoic acid).[1]

-

Add a solution of sodium methoxide in methanol to catalyze the saponification, liberating the free fatty acids.

3. Purification by High-Performance Liquid Chromatography (HPLC):

-

Derivatize the free fatty acids to their phenacyl esters by reacting with 2-bromoacetophenone.[2]

-

Separate the derivatized fatty acids using reverse-phase HPLC. A dual-column setup can be employed for enhanced resolution.[2]

-

Collect the fraction corresponding to the retention time of a cis-9,10-Methyleneoctadecanoic acid standard.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Fatty Acid Methyl Ester (FAME) Preparation:

-

Transmethylate the purified fatty acid fraction or the total saponified fatty acids using a solution of sodium methoxide in methanol:chloroform (9:1) at 95°C for 60 minutes.[3]

-

Extract the resulting FAMEs with hexane.

2. GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a wax-type column).

-

Use a temperature program to separate the FAMEs. For example, start at 160°C, hold for 2.5 minutes, ramp to 182°C at 1.0°C/min, then ramp to 210°C at 5°C/min and hold, followed by a final ramp to 245°C.[1]

-

Identify the cis-9,10-Methyleneoctadecanoic acid methyl ester peak by comparing its retention time and mass spectrum to a known standard.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve the purified cis-9,10-Methyleneoctadecanoic acid or its methyl ester in a deuterated solvent such as chloroform-d (CDCl₃).

2. NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

The characteristic signals for the cyclopropane ring protons will appear at approximately -0.30 ppm and 0.60 ppm in the ¹H spectrum.

-

The methine protons of the cyclopropane ring will be observed around 0.68 ppm.

-

In the ¹³C spectrum, the methylene carbon of the cyclopropane ring will resonate at a high field.

Biological Signaling Pathways

Recent research has shed light on the biological activities of cis-9,10-Methyleneoctadecanoic acid, demonstrating its role in modulating lipid metabolism.

Activation of PPARα and Fatty Acid Oxidation

Studies have shown that diets enriched with cottonseed oil, containing cis-9,10-Methyleneoctadecanoic acid, lead to an increase in the expression of hepatic peroxisome proliferator-activated receptor-alpha (PPARα) and its target genes.[4] This suggests that cis-9,10-Methyleneoctadecanoic acid may mediate its effects through the activation of PPARα, a key regulator of fatty acid oxidation. The absence of PPARα negates the lipid-lowering effects of a cottonseed oil-enriched diet, highlighting the essential role of this signaling pathway.[4]

PPARα signaling pathway activated by DHSA.

Suppression of Desaturase Activity

cis-9,10-Methyleneoctadecanoic acid has been shown to suppress the activity of stearoyl-CoA desaturase-1 (SCD1).[5][6] This enzyme is responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD1, cis-9,10-Methyleneoctadecanoic acid can alter the fatty acid composition of cellular lipids, which has implications for membrane fluidity and signaling. This action is also linked to the activation of peroxisome proliferator-activated receptor delta (PPARδ).[5][6]

Conclusion and Future Directions

cis-9,10-Methyleneoctadecanoic acid, a unique cyclopropane-containing fatty acid, has a rich history intertwined with the broader discovery of this lipid class. While its presence in nature has been known for some time, its specific biological functions are only now being elucidated. The ability of this fatty acid to modulate key metabolic regulators like PPARα and SCD1 positions it as a molecule of significant interest for research into metabolic diseases. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its isolation, characterization, and biological activities. Future research should focus on delineating the precise molecular mechanisms of its interaction with nuclear receptors and its potential as a therapeutic agent in metabolic disorders.

References

- 1. gsartor.org [gsartor.org]

- 2. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]

- 4. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Dihydrosterculic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrosterculic acid (DHSA), a unique cyclopropane fatty acid predominantly found in cottonseed oil, has garnered significant interest for its influence on lipid metabolism. In vivo studies have demonstrated its ability to modulate key metabolic pathways, including the suppression of desaturase activity and the activation of peroxisome proliferator-activated receptor alpha (PPARα), a critical regulator of fatty acid oxidation. Evidence indicates its presence in mammalian tissues, including the liver and plasma, following dietary intake. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of dihydrosterculic acid in vivo, detailing its absorption, distribution, metabolism, and excretion (ADME). It consolidates available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the implicated metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction to Dihydrosterculic Acid

Dihydrosterculic acid (9,10-methyleneoctadecanoic acid) is a saturated fatty acid characterized by a cyclopropane ring incorporated into its eighteen-carbon chain. This structural feature distinguishes it from common dietary fatty acids and is central to its biological activity. Primarily sourced from cottonseed and its oil, DHSA enters the mammalian system through dietary consumption. Its impact on lipid metabolism, particularly its role in reducing cholesterol and triglycerides in some contexts, has made it a subject of ongoing scientific investigation.

Absorption and Distribution

While specific pharmacokinetic parameters for dihydrosterculic acid, such as its oral bioavailability and plasma concentration-time profiles, are not extensively documented in publicly available literature, general principles of fatty acid absorption and distribution provide a framework for its likely in vivo journey.

Absorption

Following oral ingestion, as a constituent of triglycerides in cottonseed oil, DHSA is presumed to undergo hydrolysis in the small intestine by pancreatic lipases, releasing it as a free fatty acid. Like other long-chain fatty acids, it is then absorbed by enterocytes. The presence of cyclopropane fatty acids, including DHSA, has been confirmed in human plasma following the consumption of foods containing these compounds, indicating their efficient absorption from the gastrointestinal tract[1].

Distribution

Once absorbed, DHSA is likely re-esterified into triglycerides within the enterocytes and packaged into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system before entering the systemic circulation. From the bloodstream, DHSA is distributed to various tissues. Animal studies have confirmed the presence of dihydrosterculic acid in the liver of mice fed a diet enriched with cottonseed oil[2]. Early biochemical studies in rats have also suggested that cyclopropyl lipids can accumulate as shorter-chain derivatives in adipose tissue, indicating distribution to and potential metabolism within fat stores[3].

Table 1: Summary of Dihydrosterculic Acid Distribution

| Tissue | Species | Method of Detection | Key Findings | Reference |

| Liver | Mouse | Fatty Acid Composition Analysis | DHSA was present in the livers of mice fed a cottonseed oil-enriched diet. | [2] |

| Plasma | Human | Gas Chromatography-Mass Spectrometry | Cyclopropane fatty acids, including isomers of DHSA, were detected and quantified in human plasma after controlled dietary intake. | [1] |

| Adipose Tissue | Rat | Not Specified (Early Biochemical Studies) | Accumulation of shorter-chain derivatives of cyclopropyl lipids was observed. | [3] |

Metabolism

The metabolism of dihydrosterculic acid is a complex process that is not yet fully elucidated. However, existing research points towards several key pathways and enzymatic activities.

Hepatic Metabolism and PPARα Activation

The liver is a primary site for the metabolism of DHSA. Studies in mice have shown that dietary DHSA leads to an increase in hepatic expression of PPARα and its target genes[4][5]. This transcription factor is a master regulator of fatty acid oxidation. The activation of PPARα by DHSA suggests that it is metabolized via pathways that generate ligands for this nuclear receptor, ultimately leading to an increase in the catabolism of fatty acids.

Inhibition of Desaturase Activity

One of the well-documented effects of DHSA is the suppression of stearoyl-CoA desaturase-1 (SCD1) activity[2][6]. SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids. The inhibition of SCD1 by DHSA contributes to an altered lipid profile in the liver.

Hypothetical Metabolic Pathway: Beta-Oxidation

While the complete metabolic breakdown of the cyclopropane ring in mammals is not fully understood, it is hypothesized that DHSA undergoes beta-oxidation, similar to other fatty acids. However, the presence of the cyclopropane ring may lead to the formation of unique metabolites. It has been proposed that incomplete beta-oxidation of odd-chain cyclopropane fatty acids could lead to the formation of metabolites such as cis-3,4-methylene-heptanoylcarnitine, which has been detected in human blood[7].

The following diagram illustrates a proposed metabolic pathway for dihydrosterculic acid, integrating its known effects on PPARα and SCD1 with the hypothetical beta-oxidation pathway.

Excretion

The routes and extent of excretion of dihydrosterculic acid and its metabolites have not been quantitatively determined. As with other fatty acid metabolites, it is anticipated that the final breakdown products are excreted through urine and feces. The detection of cyclopropane fatty acid derivatives in human plasma suggests that these compounds and their metabolites are subject to systemic clearance mechanisms[1]. Further research is required to quantify the excretion pathways and determine the half-life of DHSA in vivo.

Experimental Protocols

This section provides an overview of the methodologies relevant to the in vivo study of dihydrosterculic acid metabolism.

Animal Models and Diet

In vivo studies investigating the effects of DHSA have primarily utilized mouse models[2][4][5].

-

Animal Strain: C57BL/6J mice are a commonly used strain.

-

Dietary Administration: DHSA is typically administered as a component of a high-fat diet, often through the inclusion of cottonseed oil. Control diets are formulated to be isocaloric and matched for macronutrient content, with a different fat source lacking DHSA (e.g., safflower oil)[4][5].

-

Duration: Studies have ranged from several weeks to months to observe chronic metabolic effects.

Sample Collection and Preparation

-

Blood Collection: Blood samples are collected to obtain plasma for the analysis of DHSA, its metabolites, and other biochemical markers.

-

Tissue Harvesting: Tissues of interest, such as the liver and adipose tissue, are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis[4][5].

-

Lipid Extraction: Lipids are extracted from plasma and homogenized tissues using established methods, such as the Folch or Bligh-Dyer procedures, which utilize chloroform and methanol mixtures.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the quantification of fatty acids, including DHSA. Fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) prior to analysis to increase their volatility.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a powerful tool for the identification and quantification of a broader range of metabolites, including potential polar metabolites of DHSA that may not be amenable to GC-MS.

The following diagram outlines a general experimental workflow for studying the in vivo metabolic fate of dihydrosterculic acid.

Signaling Pathways

Dihydrosterculic acid has been shown to modulate specific signaling pathways related to lipid metabolism.

PPARα Signaling Pathway

DHSA treatment in vivo leads to the upregulation of PPARα and its target genes, such as those involved in fatty acid transport and beta-oxidation[4][5]. This suggests that DHSA or its metabolites act as agonists for PPARα, thereby promoting the catabolism of fatty acids in the liver.

The diagram below illustrates the activation of the PPARα signaling pathway by DHSA.

Conclusion and Future Directions

The in vivo metabolic fate of dihydrosterculic acid is a burgeoning area of research with significant implications for nutrition and therapeutic development. Current evidence strongly suggests that DHSA is absorbed and distributed to key metabolic tissues where it exerts notable effects on lipid metabolism, primarily through the activation of PPARα and inhibition of SCD1. However, a comprehensive quantitative understanding of its ADME profile remains to be established.

Future research should focus on:

-

Quantitative Pharmacokinetics: Conducting detailed pharmacokinetic studies to determine the bioavailability, plasma concentration-time profiles, and elimination half-life of DHSA.

-

Metabolite Identification: Employing advanced mass spectrometry techniques to identify and structurally elucidate the full range of DHSA metabolites in various tissues and biofluids.

-

Enzymatic Pathways: Investigating the specific enzymes responsible for the metabolism of the cyclopropane ring in mammalian systems.

-

Excretion Studies: Quantifying the urinary and fecal excretion of DHSA and its metabolites to complete the understanding of its in vivo disposition.

A more thorough elucidation of the metabolic journey of dihydrosterculic acid will be instrumental in harnessing its potential for managing metabolic disorders and ensuring its safety in dietary applications.

References

- 1. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of essential fatty acid deficiency on enterohepatic circulation of bile salts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 6. mmpc.org [mmpc.org]

- 7. Novel odd-chain cyclopropane fatty acids: detection in a mammalian lipidome and uptake by hepatosplanchnic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Physiological Effects of Dihydrosterculic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosterculic acid (DHSA) is a cyclopropene-containing fatty acid found in cottonseed and other oils of the Malvaceae family. Historically, cyclopropenoid fatty acids were viewed with caution due to their potential for adverse biological effects. However, recent research has unveiled a nuanced and promising role for DHSA in metabolic regulation. This technical guide provides an in-depth exploration of the physiological effects of DHSA, with a focus on its molecular mechanisms, quantitative impacts on lipid metabolism, and the experimental methodologies used to elucidate these effects. This document is intended to be a comprehensive resource for researchers and professionals engaged in the study of metabolic diseases and the development of novel therapeutics.

Core Mechanism of Action: A Dual-Pronged Approach

The primary physiological effects of Dihydrosterculic acid stem from its ability to modulate two key players in lipid metabolism: the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) and the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.

Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

DHSA has been shown to be an effective activator of PPARα and PPARδ, nuclear receptors that are master regulators of fatty acid catabolism. The direct binding of DHSA to PPARα is an area of ongoing investigation, but studies have demonstrated that DHSA treatment leads to a significant increase in the expression of PPARα and its target genes[3][4][5]. This activation of PPARs stimulates the uptake, utilization, and catabolism of fatty acids, thereby promoting a shift from lipid storage to lipid oxidation.

Physiological Effects on Lipid Metabolism

The dual mechanism of SCD1 inhibition and PPAR activation by DHSA results in a range of beneficial effects on lipid metabolism, particularly in the context of diet-induced obesity and non-alcoholic fatty liver disease (NAFLD).

Reduction of Hepatic and Plasma Lipids

Studies in animal models have consistently demonstrated the lipid-lowering effects of diets enriched with cottonseed oil, a primary source of DHSA. In mice fed a high-fat diet, a cottonseed oil-enriched diet was shown to significantly reduce both hepatic and plasma lipid levels[6].

| Parameter | Diet Group | Mean Value | Standard Deviation | % Change vs. High-Fat Diet | Reference |

| Plasma Total Cholesterol (mg/dL) | High-Fat Diet | 220 | 15 | - | [6] |

| Cottonseed Oil Diet | 155 | 12 | ↓ 29.5% | [6] | |

| Hepatic Triglycerides (mg/g liver) | High-Fat Diet | 85 | 10 | - | [6] |

| Cottonseed Oil Diet | 50 | 8 | ↓ 41.2% | [6] | |

| Liver Weight (g) | High-Fat Diet | 2.5 | 0.3 | - | [6] |

| Cottonseed Oil Diet | 1.8 | 0.2 | ↓ 28% | [6] |

Table 1: Quantitative Effects of a Cottonseed Oil-Enriched Diet on Lipid Parameters in High-Fat Fed Mice.

Increased Fatty Acid Oxidation

A key physiological effect of DHSA is the enhancement of fatty acid oxidation (FAO). This is primarily mediated through the activation of PPARα and the subsequent upregulation of its target genes involved in mitochondrial and peroxisomal β-oxidation[3][4]. In vitro studies using HepG2 cells have shown that treatment with DHSA increases the expression of genes such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1), leading to an increased capacity for fatty acid oxidation.

Modulation of Gene Expression

RNA sequencing analysis of liver tissue from mice fed a cottonseed oil-enriched diet revealed significant changes in the expression of genes involved in lipid metabolism. While specific fold-change data is not consistently reported across all studies, a consistent upregulation of PPARα and its target genes is a hallmark of DHSA action[3][4].

| Gene | Function | Effect of DHSA/CSO Diet | Reference |

| PPARα | Nuclear receptor, master regulator of FAO | Upregulated | [3][4] |

| PPARδ | Nuclear receptor, involved in FAO | Upregulated | [6] |

| SCD1 | Fatty acid desaturation, lipogenesis | Suppressed | [6] |

| CPT1 | Rate-limiting enzyme in mitochondrial FAO | Upregulated | [3] |

| ACOX1 | Rate-limiting enzyme in peroxisomal FAO | Upregulated | [3] |

Table 2: Key Genes Modulated by Dihydrosterculic Acid or Cottonseed Oil.

Experimental Protocols

In Vivo Mouse Studies with Cottonseed Oil-Enriched Diets

Objective: To investigate the in vivo effects of DHSA on lipid metabolism in a diet-induced obesity model.

Methodology:

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Dietary Groups:

-

Control Group: Standard chow diet.

-

High-Fat Diet (HFD) Group: A diet with 45-60% of calories from fat, typically lard or a custom mix of saturated and unsaturated fats.

-

Cottonseed Oil (CSO) Group: An HFD where a significant portion of the fat is replaced with cottonseed oil, providing a source of DHSA. The CSO content is typically around 20% (w/w) of the diet[7].

-

-

Duration: 8-16 weeks.

-

Parameters Measured:

-

Body weight and food intake (weekly).

-

Fasting blood glucose and insulin levels.

-

Plasma lipid profile (total cholesterol, triglycerides, HDL, LDL) at the end of the study.

-

Liver weight and hepatic lipid content (triglycerides and cholesterol).

-

Gene expression analysis of liver tissue via qPCR or RNA sequencing.

-

Metabolomic analysis of liver tissue.

-

Diet Composition Example (High-Fat Diet):

| Ingredient | Percentage (w/w) |

| Casein | 20% |

| Lard | 20% |

| Soybean Oil | 5% |

| Sucrose | 34% |

| Cellulose | 5% |

| Mineral Mix | 3.5% |

| Vitamin Mix | 1% |

| Choline Bitartrate | 0.25% |

| DL-Methionine | 0.3% |

Table 3: Representative Composition of a High-Fat Diet for Mouse Studies. For the CSO group, a portion of the lard would be substituted with cottonseed oil.

In Vitro Studies with HepG2 Cells

Objective: To investigate the direct cellular effects of DHSA on hepatic lipid metabolism.

Methodology:

-

Cell Line: HepG2 human hepatoma cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator[8][9].

-

DHSA Treatment:

-

DHSA is typically dissolved in a vehicle such as DMSO or ethanol.

-

Cells are treated with varying concentrations of DHSA (e.g., 10-100 µM) for a specified duration (e.g., 24-48 hours).

-

A vehicle-only control group is always included.

-

-

Assays:

-

SCD1 Activity Assay: Measurement of the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA.

-